Acute Toxicity Profile: 35% Lower LD50 vs. Sulfathiazole in Preclinical Models
4-Sulfanilylpyridine demonstrates a quantifiably higher acute toxicity profile compared to its close analog, sulfathiazole. In a direct preclinical comparison, the toxicity of sulfathiazole was determined to be approximately 65% of that of sulfapyridine based on LD50 end-point titrations in mice [1]. This translates to a 35% lower lethal dose for 4-sulfanilylpyridine, a critical consideration for in vivo experimental design and safety handling protocols.
| Evidence Dimension | Acute Toxicity (LD50) |
|---|---|
| Target Compound Data | 100% (baseline toxicity) |
| Comparator Or Baseline | Sulfathiazole: ~65% relative toxicity |
| Quantified Difference | Sulfapyridine is approximately 1.54x more toxic (or sulfathiazole is 35% less toxic) |
| Conditions | 50% end point titrations in mice following administration of sodium salts [1] |
Why This Matters
This data is essential for designing in vivo studies with appropriate dosing and for researchers seeking a sulfonamide with a more potent but narrower therapeutic index.
- [1] Observations on the Toxicology of Sulfathiazole and Sulfapyridine. (1941). Journal of the American Medical Association, 116(2), 148. View Source
